N-(2-cyanoethyl)-N,3-dimethylbenzamide
CAS No.:
Cat. No.: VC12973160
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | N-(2-cyanoethyl)-N,3-dimethylbenzamide |
| Standard InChI | InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3 |
| Standard InChI Key | OKFBVYUIJDBIPY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N(C)CCC#N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N(C)CCC#N |
Introduction
Chemical Identity and Structural Features
N-(2-Cyanoethyl)-N,3-dimethylbenzamide belongs to the benzamide class, distinguished by a benzene ring conjugated to an amide functional group. The molecular structure incorporates three key substituents:
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A methyl group at the 3-position of the benzene ring
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An N-methyl group
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A 2-cyanoethyl group attached to the nitrogen atom
The compound’s IUPAC name, N-(2-cyanoethyl)-N,3-dimethylbenzamide, reflects this substitution pattern. Its molecular weight is 202.25 g/mol, with a molecular formula of C₁₂H₁₄N₂O. The presence of the cyano (-CN) group introduces electron-withdrawing properties, potentially influencing reactivity in synthetic applications or interactions with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | N-(2-cyanoethyl)-N,3-dimethylbenzamide |
| Standard InChI | InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3 |
| Standard InChIKey | OKFBVYUIJDBIPY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1C(=O)N(C)CC#N)C |
The crystal structure and spectroscopic data (e.g., NMR, IR) remain unreported in publicly accessible literature, necessitating further experimental characterization.
Physicochemical Properties and Analytical Characterization
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and cyano groups.
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Stability: Susceptibility to hydrolysis under acidic or basic conditions, particularly at the cyanoethyl group.
Table 2: Predicted Physicochemical Properties
| Property | Prediction |
|---|---|
| LogP (Partition Coefficient) | ~1.5 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, cyano N) |
| Rotatable Bonds | 4 |
Analytical characterization would require:
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NMR Spectroscopy: To confirm substituent positions and purity.
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Mass Spectrometry: For molecular weight verification.
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X-Ray Crystallography: To resolve stereoelectronic effects.
Future Research Directions
Critical gaps to address:
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Synthesis Optimization: Develop efficient, scalable routes using modern catalytic methods.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.
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Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.
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Material Applications: Explore use in polymers or metal-organic frameworks.
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